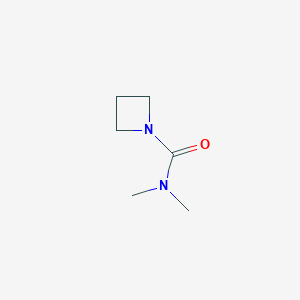
Azetidine, N-dimethylcarbamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, N-dimethylcarbamoyl- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. Azetidines are important in organic synthesis and medicinal chemistry due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine, N-dimethylcarbamoyl- can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave irradiation and solid support systems like alumina can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Azetidine, N-dimethylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert azetidines into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where nitrogen nucleophiles replace other groups on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
Azetidine, N-dimethylcarbamoyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine, N-dimethylcarbamoyl- involves its interaction with molecular targets and pathways within biological systems. The ring strain of azetidines makes them highly reactive, allowing them to interact with various biomolecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to their biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered cyclic amides known for their use in antibiotics like penicillins and cephalosporins.
Uniqueness
Azetidine, N-dimethylcarbamoyl- is unique due to its balance of ring strain and stability, which provides a highly attractive entry to bond functionalization. Its embedded polar nitrogen atom and four-membered ring scaffold make it a privileged motif in medicinal chemistry .
Properties
CAS No. |
57031-53-5 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N,N-dimethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-7(2)6(9)8-4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
MZKXVQSPNGBYIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















